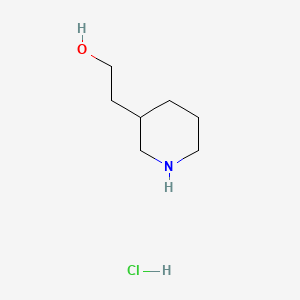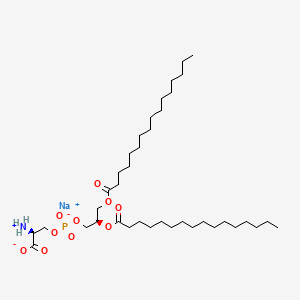
2-(3-Piperidyl)ethanol hydrochloride
Vue d'ensemble
Description
2-(3-Piperidyl)ethanol Hydrochloride is a chemical compound with the molecular formula C7H16ClNO . It is a solid substance .
Synthesis Analysis
Piperidine derivatives, such as 2-(3-Piperidyl)ethanol Hydrochloride, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 2-(3-Piperidyl)ethanol Hydrochloride consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are complex and varied. They include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
2-(3-Piperidyl)ethanol Hydrochloride is a solid substance . It has a molecular weight of 165.66 . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Ethanol-based Chemical Reactions and Compounds
Ethanol and its derivatives, including compounds similar to 2-(3-Piperidyl)ethanol hydrochloride, play a crucial role in chemical synthesis and analysis. For example, ethanol is used in the reforming process for hydrogen production, with Rh and Ni catalysts being particularly effective. This process highlights the importance of ethanol and its derivatives in renewable energy research and applications (Ni, M., Leung, D., & Leung, M., 2007)[https://consensus.app/papers/review-reforming-hydrogen-production-ni/776ce0e623ad5a699aed07d3d6735b33/?utm_source=chatgpt].
Biochemical and Pharmacological Research
Compounds structurally related to 2-(3-Piperidyl)ethanol hydrochloride, such as ethanol derivatives, are studied for their interactions with biological systems. For instance, the effects of ethanol on ligand-gated ion channels, including GABA-A and nicotinic acetylcholine receptors, are extensively researched to understand ethanol's pharmacological and toxicological actions (Dopico, A., & Lovinger, D., 2009)[https://consensus.app/papers/acute-alcohol-action-desensitization-ligandgated-dopico/f19279df8e745d49b3369eb4c5134201/?utm_source=chatgpt].
Ethanol Precipitation in Traditional Chinese Medicine
Ethanol precipitation is a common technique in purifying Chinese medicine concentrates, which may be relevant to the purification processes involving 2-(3-Piperidyl)ethanol hydrochloride. Research in this area focuses on understanding the mechanisms, effects on product quality, and optimization of the ethanol precipitation process (Tai, Y., Shen, J., Luo, Y., Qu, H., & Gong, X., 2020)[https://consensus.app/papers/research-progress-ethanol-precipitation-process-tai/cfa5f6c25686576f9f9d4a6cba7cf941/?utm_source=chatgpt].
Potential Applications in Material Science
The interaction of ethanol and its derivatives with materials, including their role in modifying material properties or in the synthesis of new materials, could be relevant to the applications of 2-(3-Piperidyl)ethanol hydrochloride. For example, ethanol is used in the hydrolysis of lignocellulosic materials for ethanol production, a process that could potentially involve derivatives like 2-(3-Piperidyl)ethanol hydrochloride in future applications (Sun, Y., & Cheng, J., 2002)[https://consensus.app/papers/hydrolysis-materials-ethanol-production-review-sun/2b5fcbd72b84595e997f798431146f09/?utm_source=chatgpt].
Safety And Hazards
The safety information for 2-(3-Piperidyl)ethanol Hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.
Propriétés
IUPAC Name |
2-piperidin-3-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c9-5-3-7-2-1-4-8-6-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWLRMLPKPPHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679091 | |
| Record name | 2-(Piperidin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidyl)ethanol hydrochloride | |
CAS RN |
16780-04-4 | |
| Record name | 2-(Piperidin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-3-yl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxo lan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]-](/img/structure/B597162.png)





![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)
